3-Anilinopropane-1,2-dithiol
Description
Note: The query specifies "3-Anilinopropane-1,2-dithiol," but the provided evidence exclusively refers to 3-Anilinopropane-1,2-diol (CAS 5840-15-3). This article will focus on the diol compound, with comparisons to structurally or functionally related substances.
3-Anilinopropane-1,2-diol (C₉H₁₃NO₂, molar mass 167.2 g/mol) is a phenylamino-substituted propanediol derivative. It exists in two stereoisomeric forms, (R)- and (S)-3-(phenylamino)propane-1,2-diol, and is characterized by a glycerol backbone with an anilino group at the third carbon . Synthesized via methods such as the condensation of aniline with glycidol derivatives, it has a melting point of 52°C and a boiling point of 249°C at 50 mmHg .
Properties
CAS No. |
404844-21-9 |
|---|---|
Molecular Formula |
C9H13NS2 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
3-anilinopropane-1,2-dithiol |
InChI |
InChI=1S/C9H13NS2/c11-7-9(12)6-10-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 |
InChI Key |
OOIXOQGBRDVZCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC(CS)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-anilinopropane-1,2-dithiol typically involves the reaction of aniline with propane-1,2-dithiol under controlled conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Anilinopropane-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products Formed:
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Anilinopropane-1,2-dithiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 3-anilinopropane-1,2-dithiol involves its ability to interact with various molecular targets. The thiol groups can form covalent bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Aminopropane-1,2-diol (CAS 616-30-8)
Structural Differences: Replaces the phenylamino group with a primary amine (-NH₂) at the third carbon. Properties:
- Molecular formula: C₃H₉NO₂ (simpler backbone).
- Uses: Laboratory chemical and intermediate in substance manufacturing .
- Hazards: Classified under GHS Category 1A/1B/1C for skin corrosion/irritation (H314) .
3-Ethoxypropane-1,2-dithiol
Structural Differences: Replaces the anilino group with an ethoxy (-OCH₂CH₃) substituent and hydroxyl (-OH) groups with thiol (-SH) groups. Properties:
- Molecular formula: C₅H₁₀OS₂.
| Parameter | 3-Anilinopropane-1,2-diol | 3-Ethoxypropane-1,2-dithiol |
|---|---|---|
| Functional Groups | -NHPh, -OH | -OCH₂CH₃, -SH |
| Sulfur Content | None | Two thiol groups |
| Industrial Relevance | Lab synthesis | Industry-only use |
Aminopropanol Derivatives (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol)
Structural Differences: Features heterocyclic substituents (e.g., thiophene) and methylamino groups. Properties:
- Example compounds listed in USP monographs include impurities in drospirenone/ethinyl estradiol formulations .
- Applications: Pharmaceutical intermediates with strict impurity control thresholds (e.g., ≤0.1% for unspecified impurities) .
Key Research Findings
- Safety Contrasts: While 3-aminopropane-1,2-diol poses significant skin hazards, the anilino analog’s safety profile remains understudied in the provided evidence .
- Industrial vs. Lab Use: Ethoxy-dithiol derivatives are restricted to industrial settings, whereas anilinopropanediols are primarily lab-scale reagents .
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